molecular formula C18H20N2O3 B2640392 (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide CAS No. 1706502-46-6

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide

Cat. No.: B2640392
CAS No.: 1706502-46-6
M. Wt: 312.369
InChI Key: PKCLOKZZZLSCCG-GORDUTHDSA-N
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Description

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide is a synthetic organic compound that features a furan ring, an indoline moiety, and an acrylamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide typically involves the following steps:

    Formation of the Acrylamide Backbone: This can be achieved through the reaction of acryloyl chloride with an appropriate amine.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

    Attachment of the Indoline Moiety: The indoline group can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acrylamide group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the acrylamide group may yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-3-yl)-N-(2-hydroxyethyl)acrylamide: Lacks the indoline moiety.

    (E)-3-(furan-3-yl)-N-(2-hydroxy-2-phenylethyl)acrylamide: Contains a phenyl group instead of the indoline moiety.

Uniqueness

The presence of the indoline moiety in (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide may confer unique biological properties, such as enhanced binding affinity to certain biological targets or improved pharmacokinetic properties.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-20-8-6-14-10-15(3-4-16(14)20)17(21)11-19-18(22)5-2-13-7-9-23-12-13/h2-5,7,9-10,12,17,21H,6,8,11H2,1H3,(H,19,22)/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCLOKZZZLSCCG-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C=CC3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)/C=C/C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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